molecular formula C16H20BrNS B13254861 [1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine

[1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine

Cat. No.: B13254861
M. Wt: 338.3 g/mol
InChI Key: IPKUPYBRELWXDV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine: is a chemical compound that features a bromophenyl group and a thiophene ring connected via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a phenyl precursor.

    Thiophene Ring Introduction: The thiophene ring is then attached to the bromophenyl intermediate via a coupling reaction.

    Propyl Chain Addition: The final step involves the addition of the propyl chain to the thiophene-bromophenyl intermediate, often through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiophene ring.

    Reduction Products: Reduced forms of the bromophenyl group.

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine involves its interaction with specific molecular targets and pathways. The bromophenyl and thiophene groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propylamine
  • 1-(4-Fluorophenyl)-3-(thiophen-2-yl)propylamine
  • 1-(4-Methylphenyl)-3-(thiophen-2-yl)propylamine

Uniqueness

The presence of the bromine atom in 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

Molecular Formula

C16H20BrNS

Molecular Weight

338.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-propyl-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C16H20BrNS/c1-2-11-18-16(10-9-15-4-3-12-19-15)13-5-7-14(17)8-6-13/h3-8,12,16,18H,2,9-11H2,1H3

InChI Key

IPKUPYBRELWXDV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCC1=CC=CS1)C2=CC=C(C=C2)Br

Origin of Product

United States

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